molecular formula C14H8Cl2FN B14047237 (2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile

Cat. No.: B14047237
M. Wt: 280.1 g/mol
InChI Key: YESVSXSKSXNNIS-UHFFFAOYSA-N
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Description

(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents, as well as an acetonitrile group, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.

    Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Organometallic reagents, nucleophiles.

Major Products:

  • Oxidized derivatives
  • Amines
  • Substituted biphenyl derivatives

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug discovery and development.
  • Investigated for its biological activity and interactions with biomolecules.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • (2’,5’-Dichloro-biphenyl-3-yl)-acetonitrile
  • (2’,5’-Dichloro-6-fluoro-biphenyl-4-yl)-acetonitrile
  • (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol

Uniqueness:

  • The presence of both chloro and fluoro substituents provides unique electronic and steric properties.
  • The acetonitrile group adds to its reactivity and potential applications.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[3-(2,5-dichlorophenyl)-4-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-10-2-3-13(16)11(8-10)12-7-9(5-6-18)1-4-14(12)17/h1-4,7-8H,5H2

InChI Key

YESVSXSKSXNNIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)C2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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